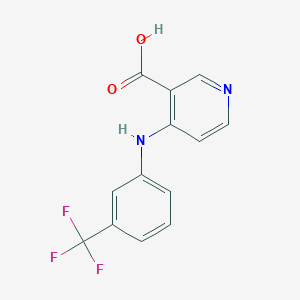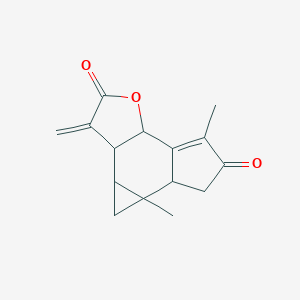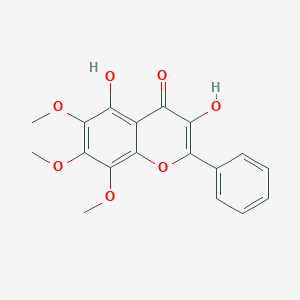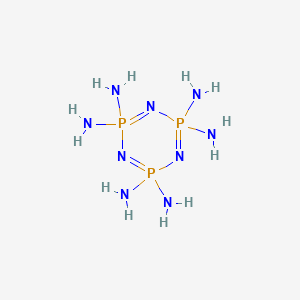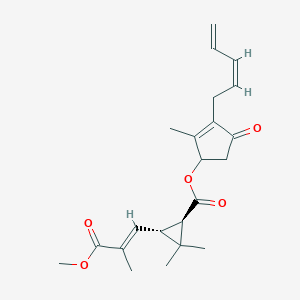
Pyrethrin II
Descripción general
Descripción
Pyrethrin II is an organic compound that is a potent insecticide . It is one of the two pyrethrins, the other being pyrethrin I . Thousands of tons of this mixture are produced annually from chrysanthemum plants, which are cultivated in warm climates .
Synthesis Analysis
The biosynthetic pathways responsible for producing pyrethrins in plants are discussed, highlighting the enzymatic reactions and genetic regulation involved . In addition, the synthesis of pyrethroid derivatives is explored, including both natural and synthetic sources and potential optimization strategies .Molecular Structure Analysis
The molecular formula of Pyrethrin II is C22H28O5 . The IUPAC name is [(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate .Chemical Reactions Analysis
The review begins by examining the classification of pyrethrins and pyrethroids, elucidating their structural characteristics and unique features within the field of natural and synthetic compounds . The biosynthetic pathways responsible for producing pyrethrins in plants are discussed, highlighting the enzymatic reactions and genetic regulation involved .Physical And Chemical Properties Analysis
The molecular weight of Pyrethrin II is 372.5 g/mol . It is functionally related to a pyrethrin I .Aplicaciones Científicas De Investigación
Agriculture and Pest Control
Pyrethrin II has been widely adopted in agriculture for pest control. It is used to combat a wide array of insect pests that threaten crops .
Household and Garden Pest Control
In addition to agriculture, Pyrethrin II is found in various household and garden insecticide products. It is used to control mosquitoes, flies, and other nuisance insects .
Biosynthesis and Energy-Saving Production
As a natural botanical insecticide, Pyrethrins derived from Pyrethrum (Tanacetum cinerariifolium) have good insecticidal and deworming activities with broad spectrum. How to produce safe pesticides in chassis through energy-saving and environmentally friendly methods is one of the challenges for synthetic biology .
Nano-Pesticide Platform
A sustainable nano-pesticide platform based on Pyrethrins II has been developed for the prevention and control of Monochamus alternatus, a stem-borer that spreads pine wilt disease. This platform can solve the problems of poor water solubility, easy degradation, and low control efficiency of Pyrethrins II .
Traceable Biopesticide Monitoring
The nano-pesticide platform also provides a means for traceable biopesticide monitoring. It can efficiently deliver Pyrethrins II to the larval intestines and be absorbed by the larvae. It could also be transmitted to the epidemic wood and dead wood at a low concentration .
Research on Targeting Specific Proteins
The nano-pesticide platform brings new opportunities to research the biopesticide inhibition mechanism of different agricultural and forestry pests. It breaks through the existing research limitations on the development, utilization, and traceable monitoring of biopesticides, especially for the study of targeting specific proteins .
Mecanismo De Acción
Target of Action
Pyrethrin II, like other pyrethrins, primarily targets the nervous systems of insects . It specifically interacts with voltage-sensitive sodium channels in nerve cells , which play a crucial role in generating and propagating action potentials. Pyrethrin II also affects chloride and calcium channels .
Mode of Action
Pyrethrin II disrupts the function of sodium channels in nerve cells, leading to repetitive firing and eventually paralysis . This action is swift and effective, but it is also transient, as pyrethrins are quickly broken down in the environment . The compound also inhibits the chloride ion channel function at the GABA receptor-ionophore complex .
Biochemical Pathways
The biosynthesis of Pyrethrin II involves multiple steps. Pyrethric acid, the acid moiety of pyrethrins II, is synthesized from chrysanthemol in six steps catalyzed by only four enzymes . The acid and alcohol moieties of pyrethrins are biosynthesized via different pathways and then they are brought together by an esterification reaction to form the pyrethrins .
Pharmacokinetics
It is known that pyrethrins are highly hydrophobic and show very low solubility in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.
Result of Action
The result of Pyrethrin II’s action is the rapid knockdown and death of insects. By disrupting the function of sodium channels, it causes repetitive firing of nerve cells, leading to paralysis and eventual death . This makes Pyrethrin II a potent insecticide.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Pyrethrin II. Pyrethrins are quickly broken down in the environment, which contributes to their transient action . This also means that they have a short environmental persistence, making them safer for the environment compared to many synthetic pesticides . Local adaptation to the native environment can affect pyrethrin variability in Dalmatian pyrethrum populations .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFUPGQZSXIULQ-XIGJTORUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042353 | |
| Record name | Pyrethrin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 200 °C at 0.1 mm Hg, decomposes | |
| Record name | PYRETHRIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, carbon tetrachloride, Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane, In water, 9.0 mg/L (temperature not specified) | |
| Record name | PYRETHRIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.98X10-7 mm Hg at 25 °C | |
| Record name | PYRETHRIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ | |
| Record name | PYRETHRIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pyrethrin II | |
Color/Form |
Viscous liquid | |
CAS RN |
121-29-9 | |
| Record name | Pyrethrin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrethrin II [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1E)-3-methoxy-2-methyl-3-oxo-1-propen-1-yl]-2,2-dimethyl-, (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadien-1-yl-2-cyclopenten-1-yl ester, (1R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrethrin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)](3β)-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRETHRIN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9245585U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRETHRIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the difference between Pyrethrin I and Pyrethrin II?
A1: Both Pyrethrin I and Pyrethrin II are insecticidal esters found in pyrethrum extract. They share a common alcohol component (pyrethrolone) but differ in their acid moieties. Pyrethrin I contains chrysanthemic acid, while Pyrethrin II contains pyrethric acid. This structural difference leads to variations in their insecticidal activity and physicochemical properties [].
Q2: Are there differences in the synergistic effects of piperonyl butoxide on Pyrethrin I and Pyrethrin II?
A4: Yes, piperonyl butoxide demonstrates a more pronounced synergistic effect with Pyrethrin I compared to Pyrethrin II. This difference is evident in both knockdown and lethal activity against houseflies [, ]. The exact mechanisms underlying this difference are not fully understood but are thought to be related to variations in the way the two pyrethrins interact with their target sites and the detoxification processes within the insects [].
Q3: Can pyrethrins be used against insecticide-resistant insect strains?
A5: Interestingly, two organophosphorus insecticide-resistant strains of houseflies exhibited strong resistance to knockdown by pyrethrins but not to their lethal effects []. This suggests that while resistance mechanisms may exist against the rapid paralytic effects of pyrethrins, these mechanisms might not confer complete protection against the compounds' lethal action.
Q4: Is there a correlation between the "false pyrethrin" content and the ratio of Pyrethrin I to Pyrethrin II or the total pyrethrin content in pyrethrum extracts?
A6: Research suggests that there is no direct correlation between the content of "false pyrethrin" acids and the ratio of Pyrethrin I to Pyrethrin II or the overall pyrethrin content []. This finding indicates that the presence of "false pyrethrin" acids does not necessarily influence the relative proportions of the active pyrethrin components in the extract.
Q5: How do the six pyrethrin compounds accumulate during different flower developmental stages in Dalmatian pyrethrum?
A7: Studies on six natural Dalmatian pyrethrum populations revealed a generally similar accumulation pattern for all six pyrethrin compounds (cinerin I & II, jasmolin I & II, pyrethrin I & II) across different flower developmental stages []. The highest increase in concentration occurs in the early stages, with peak levels typically observed when 2–5 rows of disc flowers are open. The concentration then gradually declines and stabilizes as the flower matures. Despite this similar pattern, variations in the total content of pyrethrin compounds were observed between populations, suggesting a genetic influence on pyrethrin biosynthesis.
Q6: What is the optimal harvest time for Dalmatian pyrethrum flowers based on pyrethrin content?
A8: Understanding the accumulation dynamics of pyrethrin compounds during flower development is crucial for determining the optimal harvest time for maximizing pyrethrin yield. Based on the observed accumulation patterns, the optimal harvest time appears to be when 2-5 rows of disc flowers are open, as this coincides with the peak concentration of pyrethrin compounds [].
Q7: What analytical techniques are commonly employed for the identification and quantification of pyrethrins?
A7: Several analytical methods have been developed and validated for the analysis of pyrethrins. These include:
Q8: Can ultrasound-assisted extraction be used to extract pyrethrins from pyrethrum flowers?
A10: Yes, ultrasound-assisted extraction has been successfully employed for extracting pyrethrins from Dalmatian pyrethrum flowers []. This technique offers advantages over traditional methods, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields.
Q9: Can pyrethrins be detected in biological samples, and are there established methods for their analysis?
A11: Yes, pyrethrins and their metabolites can be detected in biological samples, including urine []. Liquid chromatography coupled with diode array detection (LC-DAD) has been successfully employed for determining pyrethrin levels in urine samples [].
Q10: Has the metabolic fate of pyrethrins been investigated in mammals?
A12: Yes, studies using radioactively labelled compounds have been conducted to elucidate the metabolic pathways of pyrethrin I and pyrethrin II in rats []. These studies have identified various metabolites, shedding light on the biotransformation processes of these compounds in mammals.
Q11: What are the implications of pyrethrin metabolism for their insecticidal activity?
A13: Understanding pyrethrin metabolism, particularly in insects, is crucial for elucidating the mechanisms of their insecticidal action and for developing strategies to enhance their efficacy. Studies have shown that pyrethroids, the synthetic analogues of pyrethrins, undergo extensive metabolism in insects, primarily through oxidation and hydrolysis reactions []. The balance between metabolic detoxification and the interaction of these compounds with their target sites determines their overall insecticidal activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



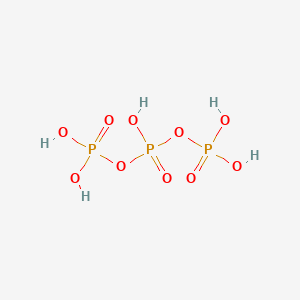
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
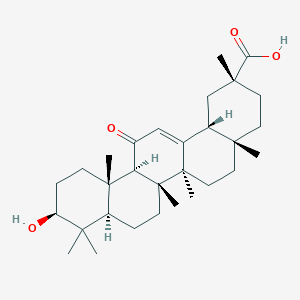

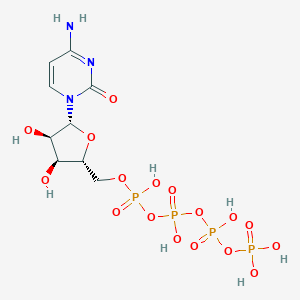
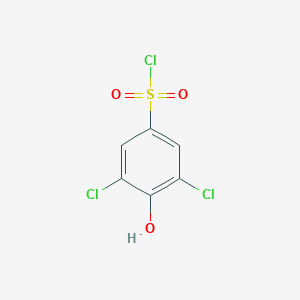
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)


